molecular formula C11H14O4 B091368 2,4-Diethoxybenzoic acid CAS No. 19074-30-7

2,4-Diethoxybenzoic acid

Cat. No.: B091368
CAS No.: 19074-30-7
M. Wt: 210.23 g/mol
InChI Key: UQAATGIOFSGRDA-UHFFFAOYSA-N
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Description

2,4-Diethoxybenzoic acid is an organic compound with the molecular formula C11H14O4. It is a derivative of benzoic acid, where two ethoxy groups are substituted at the 2 and 4 positions of the benzene ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diethoxybenzoic acid typically involves the ethylation of 2,4-dihydroxybenzoic acid. The reaction is carried out using ethyl iodide in the presence of a base such as potassium carbonate. The reaction conditions usually include refluxing the mixture in an appropriate solvent like acetone or ethanol.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and the molar ratios of the reactants to ensure maximum yield and purity. The product is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2,4-Diethoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2,4-Diethoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-diethoxybenzoic acid involves its interaction with various molecular targets. The ethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pathways involved depend on the specific reactions and applications, such as enzyme inhibition or receptor binding in biological systems.

Comparison with Similar Compounds

    2,4-Dimethoxybenzoic acid: Similar structure but with methoxy groups instead of ethoxy groups.

    2,4-Dihydroxybenzoic acid: The parent compound with hydroxyl groups instead of ethoxy groups.

    2,4-Dichlorobenzoic acid: Contains chlorine atoms instead of ethoxy groups.

Uniqueness: 2,4-Diethoxybenzoic acid is unique due to the presence of ethoxy groups, which impart different chemical properties compared to methoxy or hydroxyl groups. These differences can affect the compound’s solubility, reactivity, and overall behavior in chemical reactions.

Properties

IUPAC Name

2,4-diethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-3-14-8-5-6-9(11(12)13)10(7-8)15-4-2/h5-7H,3-4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQAATGIOFSGRDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30403166
Record name 2,4-Diethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19074-30-7
Record name 2,4-Diethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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